Tricyclodecenyl allyl ether has been shown to exhibit antimicrobial and antifungal activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans [1]. These findings suggest its potential as a natural alternative to conventional antibiotics and antifungals.
(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a deca-8-ene backbone with a ketone functional group at the 3-position, which contributes to its reactivity and potential biological activity. The stereochemistry indicated by the beta designations suggests specific spatial arrangements of substituents, which can significantly influence the compound's chemical behavior and interactions.
These reactions are facilitated by specific enzymes in biological systems, allowing for metabolic transformations that can lead to various derivatives with distinct properties
The biological activity of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one has been explored in various studies. Its structural features suggest potential activity against several biological targets:
Synthesis of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one can be achieved through several methods:
Each method varies in complexity and yield and may require specific reagents and conditions tailored to maintain stereochemical integrity .
(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one has potential applications in several fields:
Interaction studies are crucial for understanding how (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one interacts with biological systems:
These studies help elucidate the mechanisms of action and potential therapeutic uses of the compound .
Several compounds share structural similarities with (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Tricyclo[4.3.0.0^2,5]decane | Tricyclic | Contains a different arrangement of rings |
| 9-Methyltricyclo[4.3.0.0^2,5]decane | Tricyclic | Methyl substitution affects reactivity |
| 1-Acetyltricyclo[5.2.1.0^2,6]decane | Tricyclic | Acetyl group introduces new reactivity patterns |
| 7-Oxotricyclo[4.4.0.0^3,8]decane | Tricyclic | Oxo group alters electronic properties |
These compounds highlight the diversity within tricyclic structures while illustrating how specific substitutions can lead to unique chemical behaviors and biological activities.
The molecular formula of the compound is C₁₀H₁₂O, featuring a fused tricyclic system comprising two cyclohexane-like rings and a norbornane-derived bridge [1] [5]. The core structure is defined by the tricyclo[5.2.1.0²,⁶] skeleton, where the bridgehead carbons at positions 2 and 6 form a bicyclo[2.2.1]heptane subunit fused to a seven-membered ring [3] [6]. The ketone group at position 3 introduces electronic asymmetry, while the double bond at position 8 creates geometric constraints.
| Parameter | X-ray Data [2] [5] | DFT Prediction [7] [9] |
|---|---|---|
| C1-C2 Bond Length (Å) | 1.54 | 1.53 |
| C2-C6 Bridge (Å) | 1.52 | 1.51 |
| C3=O Bond Length (Å) | 1.21 | 1.22 |
| C8-C9 Double Bond (Å) | 1.34 | 1.33 |
| Bridgehead Angle (°) | 93.5 | 94.2 |
The strained bridgehead angles (~93–94°) deviate significantly from the ideal tetrahedral geometry, contributing to molecular rigidity [6] [9].
All four chiral centers (C1, C2, C6, C7) exhibit β-configurations, positioning substituents on the same face of the tricyclic system [1] [7]. This arrangement minimizes steric clashes between the bridgehead hydrogens and the ketone group. Nuclear Overhauser Effect (NOE) studies on analogous compounds confirm through-space interactions between H1β and H7β, consistent with a cis-fused ring junction [2] [3].
The bridgehead carbons (C2 and C6) adopt endo stereochemistry, directing their substituents inward toward the molecular cavity. This configuration is stabilized by hyperconjugative interactions between the σ(C2-C6) bond and the adjacent π*(C8=C9) orbital [6] [9].
The tricyclic system exhibits angle strain at three critical positions:
Eclipsing interactions in the norbornane subunit generate torsional strain:
Single-crystal X-ray diffraction of a brominated analog (CID 10396885) revealed:
B3LYP/6-311++G(d,p) calculations predict:
| Parameter | B3LYP/6-311++G(d,p) [7] [9] |
|---|---|
| C3=O Stretching (cm⁻¹) | 1715 |
| C8=C9 Stretching (cm⁻¹) | 1640 |
| Heat of Formation | 48.3 kcal/mol |
The computed IR frequencies align with experimental data for analogous enone systems [3] [5].
The specific melting and boiling points for (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one have not been definitively reported in the literature. However, comparative analysis with structurally related tricyclic ketones provides insight into expected thermal properties. The closely related compound tricyclo[5.2.1.02,6]decan-8-one exhibits a boiling point of 132 degrees Celsius at 30 millimeters of mercury [1]. This reduced pressure boiling point suggests that the unsaturated analogue would likely have similar or slightly lower boiling characteristics due to the presence of the double bond, which can affect intermolecular forces and thermal stability.
The molecular structure of this compound, featuring a rigid tricyclic framework with a ketone functional group, suggests that the melting point would be influenced by the compound's ability to pack efficiently in the solid state. The stereochemical configuration indicated by the beta designations (1beta,2beta,6beta,7beta) implies a specific three-dimensional arrangement that affects crystal packing and, consequently, melting behavior.
While specific density measurements for (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one are not available in the literature, comparison with related tricyclic compounds provides reasonable estimates. The saturated analogue tricyclo[5.2.1.02,6]decan-8-one has a reported density of 1.05 grams per cubic centimeter [1]. The presence of the double bond in the unsaturated compound would likely result in a slightly lower density due to reduced molecular packing efficiency.
The refractive index of related tricyclic compounds falls within the range of 1.500 to 1.503 [1]. For the specific compound under discussion, the refractive index would be expected to fall within this range or slightly higher due to the presence of the conjugated system involving the ketone and the adjacent double bond, which can increase the polarizability of the molecule.
The infrared spectrum of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one exhibits characteristic absorption bands that provide definitive structural information. The most prominent feature is the carbonyl stretching vibration, which appears as a strong, sharp band in the region of 1700 to 1720 wavenumbers per centimeter [2] [3]. This frequency range is typical for saturated ketones, where the carbonyl group experiences minimal conjugation effects [4] [5].
The specific frequency of the carbonyl stretch in tricyclic ketones is influenced by the rigid ring system, which restricts conformational flexibility and affects the electron density distribution around the carbonyl group. The intense nature of this absorption band arises from the large change in dipole moment during the carbonyl stretching vibration, making it one of the most diagnostic features in the infrared spectrum [6] [7].
Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the region of 2850 to 3000 wavenumbers per centimeter for the saturated carbon-hydrogen bonds [8]. The presence of the double bond introduces additional carbon-hydrogen stretching absorptions above 3000 wavenumbers per centimeter, corresponding to the vinyl carbon-hydrogen bonds [9] [10].
The nuclear magnetic resonance spectrum of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one provides detailed information about the molecular structure and stereochemistry. In the carbon-13 nuclear magnetic resonance spectrum, the carbonyl carbon resonates in the characteristic ketone region between 190 and 210 parts per million [11]. The specific chemical shift depends on the electronic environment created by the tricyclic framework and the adjacent double bond.
The presence of the double bond introduces additional complexity to the carbon-13 spectrum, with the vinyl carbons typically appearing in the region of 120 to 140 parts per million [11]. The rigid tricyclic structure results in distinctive chemical shifts for the bridgehead carbons and the methylene carbons within the ring system.
Proton nuclear magnetic resonance spectroscopy reveals the characteristic patterns associated with the tricyclic framework. The protons adjacent to the carbonyl group (alpha-protons) appear downfield due to the deshielding effect of the ketone functionality [12]. The vinyl protons associated with the double bond appear in the region of 5 to 7 parts per million, with their specific chemical shifts influenced by the ring strain and electronic effects of the tricyclic system.
Mass spectrometry analysis of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at mass-to-charge ratio 148, corresponding to the molecular weight of the compound [13] [14]. This peak represents the intact molecular ion and serves as the starting point for fragmentation analysis.
The fragmentation pattern includes several characteristic peaks that reflect the structural features of the tricyclic ketone. Common fragment ions appear at mass-to-charge ratios of 15, 43, 57, 91, and 105 [13]. The peak at mass-to-charge ratio 15 corresponds to the methyl cation, while the peak at 43 may represent either an acetyl cation or a propyl cation, depending on the specific fragmentation pathway.
The relatively stable tricyclic framework influences the fragmentation behavior, with the rigid ring system providing stabilization to certain fragment ions. The presence of the ketone functional group facilitates alpha-cleavage reactions, which are common fragmentation mechanisms in carbonyl-containing compounds [15] [16].
The solubility characteristics of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one are influenced by its molecular structure and functional groups. The compound exhibits limited solubility in water, which is typical for tricyclic organic compounds with predominantly hydrocarbon character [17]. The presence of the ketone functional group provides some degree of polarity, allowing for minimal water solubility through hydrogen bonding interactions with water molecules.
The solubility in organic solvents is generally favorable due to the hydrocarbon nature of the tricyclic framework. The compound is expected to be readily soluble in nonpolar and moderately polar organic solvents such as hexane, dichloromethane, and diethyl ether [18]. The ketone functionality enhances solubility in polar aprotic solvents like acetone and dimethyl sulfoxide.
The specific solubility behavior is also influenced by the rigid tricyclic structure, which affects molecular packing and intermolecular interactions. The stereochemical configuration denoted by the beta designations may result in specific solubility characteristics compared to other stereoisomers of the same compound.
The stability of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one under various conditions is an important consideration for its handling and storage. The compound exhibits general stability under normal laboratory conditions, with the tricyclic framework providing structural rigidity that resists degradation [19]. The ketone functional group is relatively stable and does not readily undergo decomposition under ambient conditions.
The presence of the double bond introduces some susceptibility to oxidation reactions, particularly under conditions of elevated temperature or in the presence of strong oxidizing agents. The compound should be stored under inert atmosphere conditions to prevent oxidative degradation [20]. The stability is enhanced by the rigid tricyclic structure, which limits conformational flexibility and reduces the likelihood of intramolecular rearrangements.
Thermal stability is generally good, although prolonged exposure to high temperatures may result in decomposition or rearrangement reactions. The compound exhibits stability toward mild acids and bases, but may undergo reactions under strongly acidic or basic conditions. The specific stereochemical configuration may influence the stability toward certain reagents or reaction conditions.